molecular formula C10H18FNO2 B183505 1-N-Boc-4-fluoropiperidine CAS No. 178181-55-0

1-N-Boc-4-fluoropiperidine

Cat. No. B183505
M. Wt: 203.25 g/mol
InChI Key: DJLUMPJNBNIWSM-UHFFFAOYSA-N
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Description

1-N-Boc-4-fluoropiperidine, also known as tert-butyl 4-fluoro-1-piperidinecarboxylate, is a chemical compound extensively used in scientific research . Its unique properties enable it to serve as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.


Synthesis Analysis

1-N-Boc-4-fluoropiperidine is used as a functionalization reagent for the introduction of a primary and a tertiary amino group to poly (2-isopropyl-2-oxazoline) . It is also used in the synthesis of a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity .


Molecular Structure Analysis

The molecular weight of 1-N-Boc-4-fluoropiperidine is 203.26 . Its IUPAC name is tert-butyl 4-fluoro-1-piperidinecarboxylate and its InChI code is 1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 .


Physical And Chemical Properties Analysis

1-N-Boc-4-fluoropiperidine is a solid at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Piperidine Derivatives in Drug Design

  • Scientific Field : Pharmaceutical Industry and Drug Design .
  • Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
  • Methods of Application : The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
  • Results or Outcomes : The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

1-N-Boc-4-fluoropiperidine in the Synthesis of 4-N-phenylaminoquinoline Derivative

  • Scientific Field : Organic Chemistry and Drug Synthesis .
  • Application Summary : 1-N-Boc-4-fluoropiperidine was used in the synthesis of a 4-N-phenylaminoquinoline derivative .
  • Methods of Application : The specific method of application or experimental procedure was not detailed in the source .
  • Results or Outcomes : The incorporation of the piperidine moiety improved the brain exposure of the resulting dual inhibitor. In addition, the compound showed antioxidant and metal chelating properties .

Understanding the Conformational Behavior of Fluorinated Piperidines

  • Scientific Field : Analytical Chemistry .
  • Application Summary : A systematic survey of a series of diversely substituted and protected fluorinated piperidine derivatives, including 1-N-Boc-4-fluoropiperidine, has been carried out using NMR spectroscopy . This research aims to understand the conformational behavior of fluorinated compounds, which would allow for the expansion of the current molecular design toolbox .
  • Methods of Application : The study involved the use of NMR spectroscopy to investigate the conformational behavior of various fluorinated piperidine derivatives .
  • Results or Outcomes : The study found that solvation and solvent polarity play a major role in the conformational behavior of fluorinated piperidines . This work codifies a new design principle for conformationally rigid molecular scaffolds .

Precursor in Illicit Fentanyl Manufacture

  • Scientific Field : Forensic Chemistry .
  • Application Summary : 1-N-Boc-4-fluoropiperidine is one of the precursors used in the illicit manufacture of fentanyl, a synthetic opioid .
  • Methods of Application : The specific method of application or experimental procedure was not detailed in the source .
  • Results or Outcomes : The precursor has been placed under international control to prevent its diversion from licit industry and to increase the risk and costs for traffickers sourcing these chemicals for their illicit business .

Use in the Synthesis of Fluorinated Piperidines

  • Scientific Field : Organic Chemistry .
  • Application Summary : 1-N-Boc-4-fluoropiperidine is used in the synthesis of diversely substituted and protected fluorinated piperidine derivatives . This research aims to expand the current molecular design toolbox .
  • Methods of Application : The study involved the use of NMR spectroscopy to investigate the conformational behavior of various fluorinated piperidine derivatives .
  • Results or Outcomes : The study found that solvation and solvent polarity play a major role in the conformational behavior of fluorinated piperidines . This work codifies a new design principle for conformationally rigid molecular scaffolds .

Precursor in the Synthesis of Fentanyl Analogues

  • Scientific Field : Forensic Chemistry .
  • Application Summary : 1-N-Boc-4-fluoropiperidine is one of the precursors used in the synthesis of fentanyl analogues .
  • Methods of Application : The specific method of application or experimental procedure was not detailed in the source .
  • Results or Outcomes : The precursor has been placed under international control to prevent its diversion from licit industry and to increase the risk and costs for traffickers sourcing these chemicals for their illicit business .

Safety And Hazards

The safety information for 1-N-Boc-4-fluoropiperidine indicates that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding release to the environment and seeking medical advice if feeling unwell .

properties

IUPAC Name

tert-butyl 4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLUMPJNBNIWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-fluoropiperidine-1-carboxylate

Synthesis routes and methods

Procedure details

In an argon atmosphere and while cooling at −78° C., [bis(2-methoxyethyl)amino]sulfur trifluoride (7.33 mL) was added dropwise to 4-hydroxy-1-piperidinecarboxylic acid tert-butyl ester (4.00 g) in methylene chloride (80 mL), followed by stirring for 30 minutes. The resultant mixture was stirred at 0° C. for 30 minutes and then at room temperature for 2 hours. The reaction mixture was partitioned by use of saturated aqueous sodium hydrogencarbonate and chloroform. The organic layer was dried over sodium sulfate anhydrate, followed by filtration. The solvent was removed under reduced pressure, and the residue was purified through silica gel column chromatography (chloroform-ethyl acetate) to thereby give 4-fluoropiperidine-N-carboxylic acid tert-butyl ester as an oily product (1.77 g, 44%).
Quantity
7.33 mL
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reactant
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4 g
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reactant
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80 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Two

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